3-Hydroxy Fenretinide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy Fenretinide is a compound with the molecular formula C26H33NO3 . It is a synthetic retinoid that is used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer . It is also effective as an antineoplastic agent .

Synthesis Analysis

Fenretinide analogues have been designed and synthesized in a single-step amide coupling or a click-chemistry approach . These compounds were evaluated in vitro for their anti-cancer and their anti-obesity/diabetic properties .

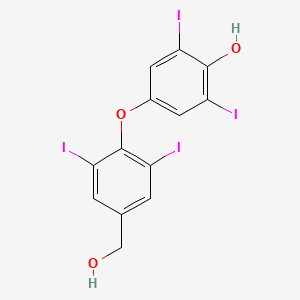

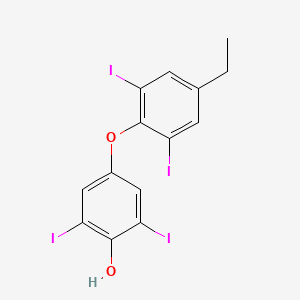

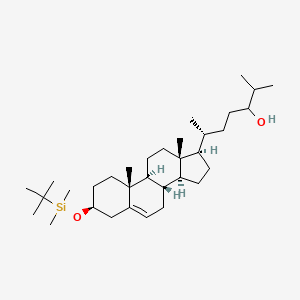

Molecular Structure Analysis

The molecular weight of 3-Hydroxy Fenretinide is 407.5 g/mol . The InChIKey is UMTKXEKOPUGPJI-OIJCEPNXSA-N . The Canonical SMILES is CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C .

Chemical Reactions Analysis

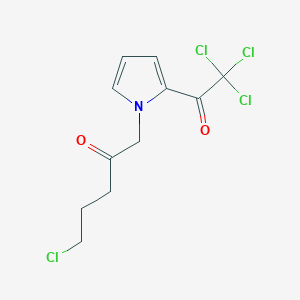

The drug and its metabolites were analyzed by multiple reaction monitoring (MRM) mode using ion transitions of m/z 406.3 → 297.2 for 4-oxo-4-HPR, m/z 392.3 → 283.2 for 4-HPR, m/z 406.3 → 283.2 for 4-MPR and m/z 420.3 → 283.2 for 4-EPR .

Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy Fenretinide is 407.5 g/mol . The XLogP3-AA is 5.4 . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass is 407.24604391 g/mol .

科学的研究の応用

COVID-19 Treatment

Fenretinide has been studied as a possible adjuvant treatment in COVID-19. It is believed to have anti-inflammatory and antiviral activities that could be useful in therapies for acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) in COVID-19 patients . Fenretinide may inhibit NF-κB signaling by reducing its nuclear translocation via downregulation of IKKβ and IκBα phosphorylation .

Anti-Tumor Activity

Fenretinide has shown promising anti-tumor activity against multiple tumors from cancer stem cells . A novel nano-micellar fenretinide formulation called bionanofenretinide (Bio-nFeR) has been developed to enhance fenretinide’s bioavailability and anti-tumor efficacy .

Anti-Inflammatory Properties

Fenretinide has been found to have anti-inflammatory properties. In LPS-exposed mouse brain microvascular endothelial cells (bEnd.3 cells), fenretinide showed inhibitory effects on the release of pro-inflammatory cytokines .

Antiviral Properties

Fenretinide’s antiviral properties could be particularly useful in SARS-CoV-2 infection, where only a narrow time window exists for therapeutic intervention .

Immunomodulating Properties

Fenretinide is also known for its immunomodulating properties . This could be beneficial in conditions where the immune response needs to be regulated.

Obesity/Diabetic Pathologies

Fenretinide has shown efficacy in obesity/diabetic pathologies . This suggests its potential use in the management of these conditions.

作用機序

Target of Action

3-Hydroxy Fenretinide primarily targets Retinoic Acid Receptors (RARs). These receptors play a crucial role in regulating cell growth and differentiation .

Mode of Action

3-Hydroxy Fenretinide interacts with its targets through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It inhibits cell growth primarily through the induction of apoptosis, a process of programmed cell death, rather than through differentiation . This effect is notably different from that of vitamin A .

Biochemical Pathways

3-Hydroxy Fenretinide affects several biochemical pathways. It triggers distinct biological effects, such as the generation of reactive oxygen species (ROS) and the promotion of apoptosis . It also modulates the PI3K/Akt/mTOR signaling pathway .

Pharmacokinetics

It is known that the compound selectively accumulates in certain tissues, such as breast tissue .

Result of Action

The action of 3-Hydroxy Fenretinide results in molecular and cellular effects that inhibit the growth of several human cancer cell lines . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines . This property makes 3-Hydroxy Fenretinide an attractive candidate for breast cancer chemoprevention .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Fenretinide can be influenced by environmental factors. For instance, it has been observed that 3-Hydroxy Fenretinide preferentially accumulates in fatty tissues such as the breast, which may contribute to its effectiveness against breast cancer .

Safety and Hazards

将来の方向性

Fenretinide has been extensively studied in breast cancer prevention trials . Promising results have been observed, providing a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials aim to definitively characterize the role of retinoids in this tumor type .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Fenretinide involves the conversion of Fenretinide to 3-Hydroxy Fenretinide through a series of chemical reactions.", "Starting Materials": [ "Fenretinide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Water" ], "Reaction": [ "Step 1: Fenretinide is reduced to 3-keto Fenretinide using sodium borohydride in methanol.", "Step 2: 3-keto Fenretinide is hydrolyzed to 3-hydroxy Fenretinide using hydrochloric acid.", "Step 3: The resulting mixture is neutralized with sodium hydroxide.", "Step 4: Acetic anhydride and pyridine are added to the mixture to form the acetylated derivative of 3-hydroxy Fenretinide.", "Step 5: The acetylated derivative is hydrolyzed with water to yield 3-hydroxy Fenretinide." ] } | |

CAS番号 |

1027233-22-2 |

分子式 |

C₂₆H₃₃NO₃ |

分子量 |

407.55 |

同義語 |

2-Hydrosy-N-(4-hydroxyphenyl)-retinamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)